Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 2,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiazole-4-carboxylic acid ethyl ester under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazole compounds .
Scientific Research Applications
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases.
Biological Studies: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets, such as acetylcholinesterase . By inhibiting this enzyme, the compound can increase the levels of acetylcholine in the brain, which is beneficial in treating neurodegenerative conditions like Alzheimer’s disease . The compound may also interact with other molecular pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Ethyl 2-(2,4,5-trimethoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
2,4-Disubstituted Thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Thiazolecarboxylic Acid Derivatives: These compounds are known for their potential as enzyme inhibitors and therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-5-24-15(20)10-8-25-16(17-10)18-14(19)9-6-12(22-3)13(23-4)7-11(9)21-2/h6-8H,5H2,1-4H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDNVLPYCMAUGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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